molecular formula C11H8N2O2 B2639214 2-(Pyrimidin-2-yl)benzoic acid CAS No. 400892-62-8

2-(Pyrimidin-2-yl)benzoic acid

Cat. No.: B2639214
CAS No.: 400892-62-8
M. Wt: 200.197
InChI Key: BCLGTIBYZQQFJW-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyrimidine ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)benzoic acid typically involves the use of cross-coupling reactions. One common method is the Negishi cross-coupling reaction, which uses 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine as starting materials. The reaction is mediated by a palladium catalyst, specifically PdCl2(PPh3)2, in the presence of a base such as sodium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale cross-coupling reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylate salts.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Pyrimidin-2-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Pyrimidin-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a benzoic acid moiety with a pyrimidine ring makes it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

2-pyrimidin-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLGTIBYZQQFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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